molecular formula C8H13NO5 B13860532 N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide

N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B13860532
M. Wt: 203.19 g/mol
InChI Key: CBRMPSOALLZPKI-DCICQADPSA-N
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Description

N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide typically involves the use of N-acetyl glucosamine as a starting material. The process includes the following steps :

    Dissolution: N-acetyl glucosamine is dissolved in water.

    Addition of Ammonium Bicarbonate: Ammonium bicarbonate is added until the solution is saturated.

    Reaction Conditions: The reaction is conducted under controlled temperature and pH conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can optimize the production process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl group can produce diols.

Scientific Research Applications

N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

N-[(2S,3R,4R,6R)-2,4-dihydroxy-6-methyl-5-oxooxan-3-yl]acetamide

InChI

InChI=1S/C8H13NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5,7-8,12-13H,1-2H3,(H,9,10)/t3-,5-,7-,8+/m1/s1

InChI Key

CBRMPSOALLZPKI-DCICQADPSA-N

Isomeric SMILES

C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)O)NC(=O)C)O

Canonical SMILES

CC1C(=O)C(C(C(O1)O)NC(=O)C)O

Origin of Product

United States

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